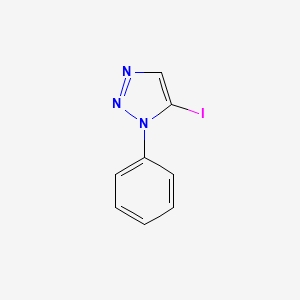
5-Iodo-1-phenyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of an iodine atom and a phenyl group in the structure of this compound imparts unique reactivity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction can be catalyzed by copper (CuAAC) or ruthenium (RuAAC) catalysts. The general synthetic route involves the following steps:
- Preparation of phenyl azide from phenylamine.
- Reaction of phenyl azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
- Iodination of the triazole ring to introduce the iodine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to be effective for the synthesis of 1,2,3-triazoles .
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although specific conditions and reagents are required.
Cycloaddition Reactions: The triazole ring can undergo further cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium iodide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted triazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole ring or its substituents.
Aplicaciones Científicas De Investigación
5-Iodo-1-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 5-Iodo-1-phenyl-1H-1,2,3-triazole depends on its specific application:
Biological Activity: It may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The iodine atom and phenyl group can enhance binding affinity and specificity.
Chemical Reactivity: The triazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Lacks the iodine atom, resulting in different reactivity and applications.
5-Bromo-1-phenyl-1H-1,2,3-triazole: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
1,2,3-Triazole: The parent compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness
5-Iodo-1-phenyl-1H-1,2,3-triazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for specific applications in medicinal chemistry and materials science. The combination of the triazole ring, phenyl group, and iodine atom makes it a versatile compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C8H6IN3 |
|---|---|
Peso molecular |
271.06 g/mol |
Nombre IUPAC |
5-iodo-1-phenyltriazole |
InChI |
InChI=1S/C8H6IN3/c9-8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
FNKYKRCZBGBJSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=CN=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


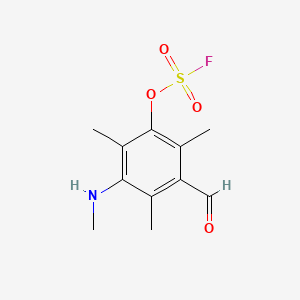
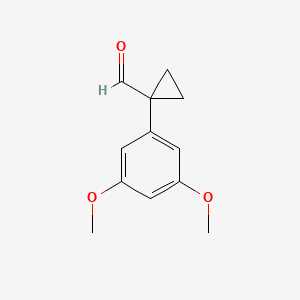
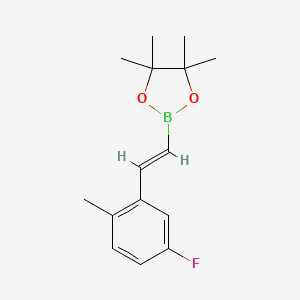
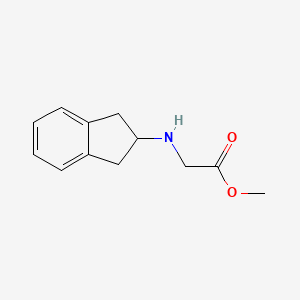
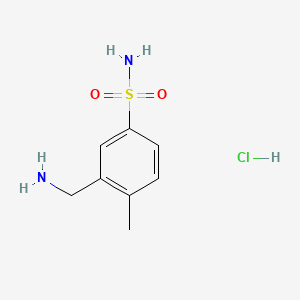

![5-tert-butyl3a-ethylhexahydro-1H-thieno[3,4-c]pyrrole-3a,5-dicarboxylate](/img/structure/B13546772.png)
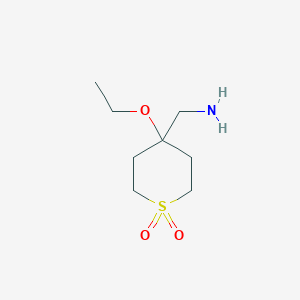
![4-Azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B13546786.png)
![4-[1-(4-Fluorophenyl)pyrrolidin-3-yl]piperidinedihydrochloride](/img/structure/B13546798.png)
![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1,5-dimethyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B13546802.png)
![2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13546807.png)

![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546825.png)
